molecular formula C16H17NO5S B12601529 Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate CAS No. 649724-78-7

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

Cat. No.: B12601529
CAS No.: 649724-78-7
M. Wt: 335.4 g/mol
InChI Key: QKYKCIZIPMGQDZ-UHFFFAOYSA-N
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Description

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate typically involves the reaction of phenyl isothiocyanate with diethyl malonate in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazolidine ring . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

649724-78-7

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

diethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

InChI

InChI=1S/C16H17NO5S/c1-3-21-15(19)13(16(20)22-4-2)14-17(10-12(18)23-14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

QKYKCIZIPMGQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1N(CC(=O)S1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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